Increased Lipophilicity vs. Methoxy Analog: cLogP 1.75 vs. 1.3
2-(3-Ethoxyphenyl)morpholine exhibits a calculated LogP (cLogP) of 1.75, compared to 1.3 for its closest structural analog, 2-(3-methoxyphenyl)morpholine [1]. The ethoxy-to-methoxy substitution increases lipophilicity by ΔcLogP = +0.45, representing a measurable difference in hydrophobic character that influences membrane partitioning, protein binding, and passive diffusion across biological barriers [2].
| Evidence Dimension | Calculated LogP (cLogP / XLogP3) |
|---|---|
| Target Compound Data | 1.75 |
| Comparator Or Baseline | 2-(3-methoxyphenyl)morpholine: 1.3 |
| Quantified Difference | ΔcLogP = +0.45 (34.6% increase) |
| Conditions | Computational prediction (XLogP3 method) |
Why This Matters
Increased lipophilicity correlates with enhanced blood–brain barrier permeability and membrane partitioning, making this compound a preferable candidate for CNS-targeted research programs compared to the methoxy analog.
- [1] Angenechem. Morpholine, 2-(3-methoxyphenyl)-, CAS 1017395-60-6, XLogP3 1.3. (2024). View Source
- [2] Kattil Parmbila, S., et al. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Advances, 2026, 16, 12408-12443. DOI: 10.1039/D6RA00100A View Source
